molecular formula C8H5Cl3O2S B12789903 3-[(Trichloromethyl)sulfanyl]benzoic acid CAS No. 6629-30-7

3-[(Trichloromethyl)sulfanyl]benzoic acid

Cat. No.: B12789903
CAS No.: 6629-30-7
M. Wt: 271.5 g/mol
InChI Key: KWMKKXCNDWOLQU-UHFFFAOYSA-N
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Description

3-(trichloromethylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H5Cl3O2S and a molecular weight of 271.55 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a trichloromethylsulfanyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-mercaptobenzoic acid with trichloromethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-(trichloromethylsulfanyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(trichloromethylsulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(trichloromethylsulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(trichloromethylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The trichloromethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trichloromethylsulfanyl)benzoic acid is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s lipophilicity and potential for metabolic activation, making it a valuable compound for various applications .

Properties

CAS No.

6629-30-7

Molecular Formula

C8H5Cl3O2S

Molecular Weight

271.5 g/mol

IUPAC Name

3-(trichloromethylsulfanyl)benzoic acid

InChI

InChI=1S/C8H5Cl3O2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)

InChI Key

KWMKKXCNDWOLQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(Cl)(Cl)Cl)C(=O)O

Origin of Product

United States

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